3-({5-[(2-Amino-2-oxoethyl)(phenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid
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Overview
Description
3-({5-[(2-Amino-2-oxoethyl)(phenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidine ring, which is known for its biological activity, and a benzoic acid moiety, which is commonly found in many pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({5-[(2-Amino-2-oxoethyl)(phenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid typically involves multiple steps. One common method starts with the preparation of the thiazolidine ring, followed by the introduction of the benzoic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-({5-[(2-Amino-2-oxoethyl)(phenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-({5-[(2-Amino-2-oxoethyl)(phenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in drug development.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-({5-[(2-Amino-2-oxoethyl)(phenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various signaling pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxy-pyrimidin-4-ol: This compound shares some structural similarities but differs in its functional groups and biological activity.
Ursolic acid: Although structurally different, it shares some biological activities, such as anti-inflammatory and anticancer properties.
Uniqueness
3-({5-[(2-Amino-2-oxoethyl)(phenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid is unique due to its specific combination of functional groups and its potential for diverse applications. Its thiazolidine ring and benzoic acid moiety contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H17N3O5S |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
3-[[5-(N-(2-amino-2-oxoethyl)anilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid |
InChI |
InChI=1S/C19H17N3O5S/c20-15(23)11-21(14-7-2-1-3-8-14)17-16(24)22(19(27)28-17)10-12-5-4-6-13(9-12)18(25)26/h1-9,17H,10-11H2,(H2,20,23)(H,25,26) |
InChI Key |
HRMWNRCLZKVMTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)N)C2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)O |
Origin of Product |
United States |
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